molecular formula C9H15N5O7P2 B1588139 [(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid CAS No. 206646-04-0

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid

Cat. No. B1588139
M. Wt: 367.19 g/mol
InChI Key: BQDRSOMUPPCKPB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate) that is widely used in scientific research. AMP-PNP is a potent activator of many enzymes and is commonly used as a substrate in enzyme assays.

Scientific Research Applications

Inhibition of Enzymes

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid and its analogs have been studied for their potential as enzyme inhibitors. For instance, certain derivatives have shown inhibition of human erythrocyte purine nucleoside phosphorylase (PNPase), a key enzyme in purine metabolism. These compounds were synthesized and found to inhibit PNPase, with the presence of zinc ions enhancing the inhibitory activity. The inhibitors were also tested against human leukemic T-cells, although they exhibited only weak activity in vitro (Kelley et al., 1995).

Antiviral and Cytostatic Activities

Some studies have focused on the synthesis of acyclic nucleoside phosphonates (ANPs), derivatives of phosphonic acids like the compound , for their potential antiviral and cytostatic activities. Although certain bis-phosphonates of acyclic nucleosides did not show significant biological activity, the research contributes to the understanding of these compounds and aids in developing novel groups of ANPs (Vrbovská et al., 2006).

Immunomodulatory Effects

The derivatives of 2-amino-3-(purin-9-yl)propanoic acids, closely related to the compound , have been synthesized and tested for their immunomodulatory properties. These compounds, especially the 2-amino-6-sulfanylpurine derivative, significantly enhanced the secretion of chemokines, indicating potential immunostimulatory and immunomodulatory potency (Doláková et al., 2005).

Medicinal Chemistry and Drug Development

The α-aminophosphonate/phosphinate structural motif, which includes the compound of interest, has a broad range of applications in medicinal chemistry. The presence of the NCP (nitrogen-carbon-phosphorus) scaffold in these compounds has been utilized to develop inhibitors for various enzymes, including metalloproteases and serine hydrolases. These compounds have found applications ranging from antihypertensive drugs to potential treatments for osteoporosis (Mucha et al., 2011).

properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphonooxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O7P2/c1-6(20-5-22(15,16)21-23(17,18)19)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDRSOMUPPCKPB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422505
Record name Tenofovir Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid

CAS RN

206646-04-0
Record name Tenofovir Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid
Reactant of Route 2
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid
Reactant of Route 3
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid
Reactant of Route 4
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid
Reactant of Route 5
Reactant of Route 5
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid
Reactant of Route 6
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.